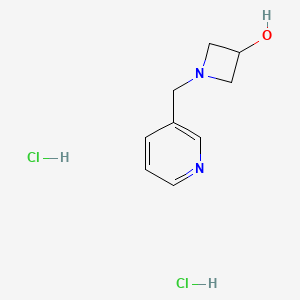
1-(Pyridin-3-ylmethyl)azetidin-3-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-3-ylmethyl)azetidin-3-ol dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2O and its molecular weight is 237.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(Pyridin-3-ylmethyl)azetidin-3-ol dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring attached to an azetidine structure, which contributes to its unique chemical behavior. The compound's molecular formula is C10H12Cl2N2O, with a molecular weight of 251.12 g/mol. Its structure can influence its solubility and interaction with biological targets.
Target Interactions
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.
- Receptors: It could modulate receptor activity, influencing signal transduction pathways related to inflammation or cancer.
Biochemical Pathways Affected
Research indicates that compounds with similar structures often interact with pathways involved in:
- Inflammation: Modulation of inflammatory responses through inhibition of pro-inflammatory cytokines.
- Cancer: Induction of apoptosis in cancer cells and inhibition of tumor growth by targeting specific kinases.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity: Studies have shown that similar compounds can induce cytotoxic effects on various cancer cell lines, suggesting potential use in cancer therapy.
- Anti-inflammatory Effects: The compound may reduce inflammation by inhibiting specific inflammatory mediators.
- Antimicrobial Properties: There is evidence that derivatives of this compound can exhibit antimicrobial activity against certain pathogens.
In Vitro Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on cancer cell lines such as HeLa and MCF7. The IC50 values observed were in the micromolar range, indicating significant potency against these cells.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 15 | |
| MCF7 | 12 |
Pharmacokinetics
Pharmacokinetic studies suggest that the presence of the dihydrochloride salt form enhances solubility and bioavailability. This could lead to improved absorption profiles when administered orally.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 2-(methylsulfanyl)-N-(pyridin-2-yl)pyridine | Antimicrobial, anticancer | Contains methylsulfanyl group |
| Indole derivatives | Broad-spectrum anticancer | Known for diverse receptor interactions |
Propriétés
IUPAC Name |
1-(pyridin-3-ylmethyl)azetidin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2ClH/c12-9-6-11(7-9)5-8-2-1-3-10-4-8;;/h1-4,9,12H,5-7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNSJCGCBGCXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CN=CC=C2)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














